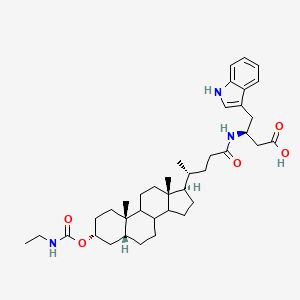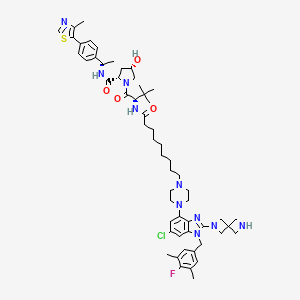
PROTAC SOS1 degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC SOS1 degrader-2 is a potent degrader of the Son of Sevenless 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound has shown significant potential in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP, thereby inhibiting tumor growth in various cancer models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-2 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. general steps include:
Ligand Synthesis: Synthesis of the SOS1 ligand and the E3 ligase ligand separately.
Linker Attachment: Conjugation of the ligands with a suitable linker.
Final Assembly: Coupling the linker-bound ligands to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands, followed by their conjugation using automated synthesis equipment. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC SOS1 degrader-2 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker to the ligands.
Degradation Reactions: In biological systems, the compound induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Major Products
The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome into smaller peptides .
Wissenschaftliche Forschungsanwendungen
PROTAC SOS1 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of protein degradation and the role of SOS1 in various biological processes.
Wirkmechanismus
PROTAC SOS1 degrader-2 exerts its effects by inducing the degradation of the SOS1 protein. The compound binds to SOS1 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling pathway, leading to reduced cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC SOS1 degrader-1: Another SOS1 degrader with similar mechanisms but different ligand structures.
Uniqueness
PROTAC SOS1 degrader-2 is unique due to its high potency and specificity in degrading SOS1. It has shown superior antiproliferative activity compared to other SOS1 inhibitors and degraders, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C57H76ClFN10O4S |
|---|---|
Molekulargewicht |
1051.8 g/mol |
IUPAC-Name |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1 |
InChI-Schlüssel |
AZBRWXRYNYEDKG-UZBSLLNPSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


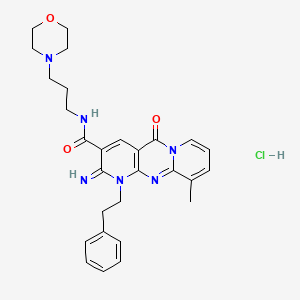
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
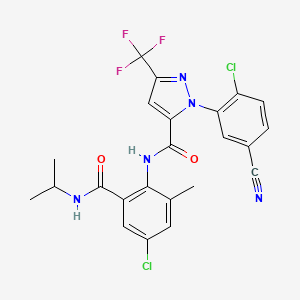
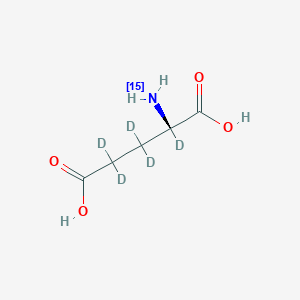


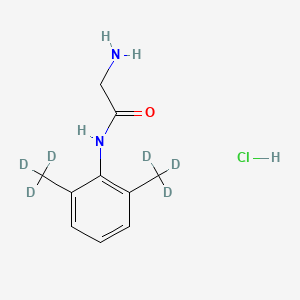
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
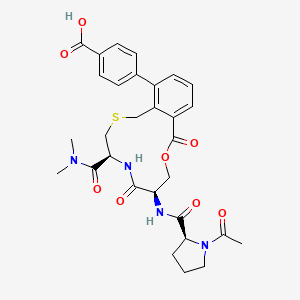
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
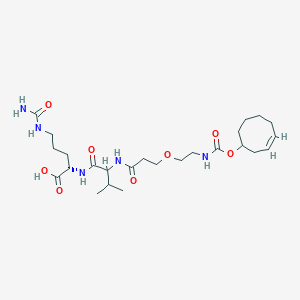
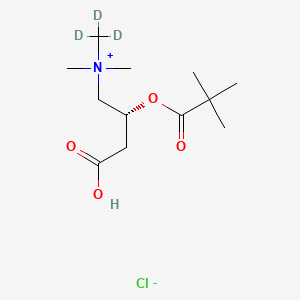
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
